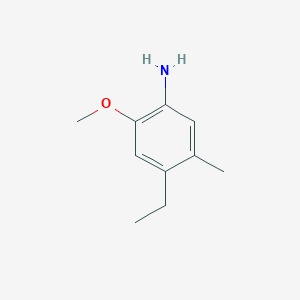

4-Ethyl-2-methoxy-5-methylaniline

描述

4-Ethyl-2-methoxy-5-methylaniline is a substituted aniline derivative with a methoxy group at position 2, ethyl at position 4, and methyl at position 5 on the benzene ring. This compound is likely utilized in pharmaceutical and agrochemical synthesis, given the pharmacological relevance of its analogs .

属性

IUPAC Name |

4-ethyl-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-8-6-10(12-3)9(11)5-7(8)2/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWILEXQLSFKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxy-5-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the aniline derivative. For instance, starting from 4-ethyl-2-methoxy-5-nitrotoluene, the nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of 4-Ethyl-2-methoxy-5-methylaniline may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is also common in industrial settings .

化学反应分析

Types of Reactions: 4-Ethyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

Oxidation: Quinones, nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, sulfonic acid, and halogenated derivatives.

科学研究应用

4-Ethyl-2-methoxy-5-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 4-Ethyl-2-methoxy-5-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the methoxy and ethyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Structural and Substituent Variations

Key structural analogs include:

- 2-Methoxy-5-methylaniline (CAS 120-71-8): Methoxy (position 2), methyl (position 5).

- 5-(Ethylsulfonyl)-2-methoxyaniline : Methoxy (position 2), ethylsulfonyl (position 5).

- 4-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxy-5-methylaniline (CAS 4213-32-5): Chloro (position 4), ethyl (position 5), methoxy (position 2).

Table 1: Substituent and Molecular Data

Physical and Chemical Properties

2-Methoxy-5-methylaniline ():

- Melting Point : –53°C (pure isomer data varies by substituent position).

- Boiling Point : 235°C.

- Solubility: 450 g/L in water at 20°C; highly soluble in methanol (1.4 g/mL).

- Toxicity: Classified as a carcinogen (Category 2, DFG 2004) .

5-(Ethylsulfonyl)-2-methoxyaniline ():

- Synthesis Yield : 59% over four steps.

- Key Steps : Sulfonation, ethylation, nitration, and hydrogenation.

- Applications : Pharmacophoric fragment in VEGFR2 inhibitors, highlighting the role of sulfonyl groups in bioactivity .

Comparison Notes:

- The ethylsulfonyl group in the analog enhances polarity and pharmacological activity compared to the ethyl group in 4-ethyl-2-methoxy-5-methylaniline.

- Substituent positions significantly affect toxicity; ortho-substituted anilines (e.g., 2-methoxy-5-methylaniline) exhibit higher carcinogenicity than para-substituted variants .

4-Ethyl-2-methoxy-5-methylaniline:

While direct synthesis data is absent, analogous routes suggest:

Starting Material : 4-Methoxybenzene derivatives (e.g., anisole).

Functionalization : Sequential alkylation, nitration, and reduction steps, similar to the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline .

5-(Ethylsulfonyl)-2-methoxyaniline ():

- Steps: Sulfonation (Na₂SO₃/THF), ethylation (EtI/MeOH), nitration (HNO₃), and Pd/C hydrogenation.

- Yield : 58.5% over four steps.

Challenges : Steric hindrance from multiple substituents complicates regioselective synthesis.

生物活性

4-Ethyl-2-methoxy-5-methylaniline, an organic compound with the molecular formula , is a derivative of aniline. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and applications in various domains.

Chemical Structure:

- IUPAC Name: 4-Ethyl-2-methoxy-5-methylaniline

- Molecular Formula:

- CAS Number: 1880880-76-1

The compound features an ethyl group, a methoxy group, and a methyl group attached to a benzene ring. Its synthesis typically involves multi-step organic reactions, including nitration and reduction processes. For example, starting from 4-ethyl-2-methoxy-5-nitrotoluene, the nitro group can be reduced to form the aniline derivative using reducing agents such as iron and hydrochloric acid .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-Ethyl-2-methoxy-5-methylaniline. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. For instance, a study reported that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of 4-Ethyl-2-methoxy-5-methylaniline have been explored in various cellular models. Research indicates that it may induce apoptosis in cancer cell lines, such as MCF cells. The compound demonstrated a concentration-dependent effect on cell viability, with IC50 values indicating its potency against tumor growth in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in MCF cells | |

| Enzyme Inhibition | Modulates enzyme activity |

The biological activity of 4-Ethyl-2-methoxy-5-methylaniline is believed to be mediated through its interaction with specific enzymes or receptors in biological systems. The presence of methoxy and ethyl groups can influence its binding affinity and specificity towards molecular targets. Potential mechanisms include:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling: It could alter receptor activity, affecting cellular signaling pathways related to growth and apoptosis .

Case Studies

-

Study on Anticancer Effects:

A study conducted on tumor-bearing mice demonstrated that treatment with 4-Ethyl-2-methoxy-5-methylaniline resulted in significant tumor growth suppression. Flow cytometry analysis indicated that the compound accelerated apoptosis within cancer cells, highlighting its potential as a therapeutic agent [

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。